Rifaximin -

Rifaximin

Catalog Number: EVT-7962523
CAS Number:
Molecular Formula: C43H51N3O11
Molecular Weight: 785.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rifaximin is a nonabsorbable antibiotic that is used as treatment and prevention of travelers’ diarrhea and, in higher doses, for prevention of hepatic encephalopathy in patients with advanced liver disease and to treat diarrhea in patients with irritable bowel syndrome. Rifaximin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury.
Rifaximin is an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV with antibacterial activity. Rifaximin binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis and bacterial cell growth. As rifaximin is not well absorbed, its antibacterial activity is largely localized to the gastrointestinal tract.
A synthetic rifamycin derivative and anti-bacterial agent that is used for the treatment of GASTROENTERITIS caused by ESCHERICHIA COLI INFECTIONS. It may also be used in the treatment of HEPATIC ENCEPHALOPATHY.
Source and Classification

Rifaximin was developed as a derivative of rifamycin, which is naturally produced by the bacterium Amycolatopsis rifamycinica. The compound is classified under the category of non-systemic antibiotics due to its limited absorption in the gastrointestinal tract. It is recognized for its ability to restore intestinal microflora balance while exerting antibacterial effects.

Synthesis Analysis

The synthesis of rifaximin involves several key steps, primarily focusing on the reaction between rifamycin O and 2-amino-4-methylpyridine. The process typically includes:

  1. Reagents: A molar equivalent of rifamycin O and an excess of 2-amino-4-methylpyridine.
  2. Solvent System: A mixture of water, ethyl alcohol, and acetone in varying volumetric ratios (commonly 6:3:2 to 3:3:1).
  3. Reaction Conditions:
    • Temperature: 15°C to 40°C.
    • Duration: 20 to 36 hours.
    • pH: Maintained between 7.0 and 9.5 for optimal yield and purity.
  4. Precipitation: The product is precipitated by cooling the reaction mixture to between 0°C and 15°C, followed by filtration and washing with a solvent mixture.
  5. Purification: Further purification involves suspending the precipitate in a high concentration of ethyl alcohol before drying.

This method yields rifaximin with high purity (80-85%) and stability across various water contents .

Molecular Structure Analysis

The molecular formula of rifaximin is C43H54N4O9C_{43}H_{54}N_{4}O_{9}, with a molecular weight of approximately 785.91 g/mol. Its structure features a complex arrangement that includes:

  • A pyridoimidazole ring, which contributes to its low absorption properties.
  • Multiple functional groups that enhance its antibacterial activity.

Rifaximin exhibits polymorphism, with different crystalline forms depending on environmental conditions such as humidity . The compound's X-ray powder diffraction pattern shows distinct peaks at approximately 5.9°, 7.3°, 7.9°, and 8.4° (2-theta), indicating its crystalline nature .

Chemical Reactions Analysis

Rifaximin primarily undergoes chemical reactions typical of antibiotics, including:

  • Inhibition of RNA Synthesis: Rifaximin binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, blocking transcription and effectively inhibiting bacterial growth.
  • Metabolism: Although minimally absorbed systemically, any absorbed rifaximin undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes, although it does not significantly inhibit these enzymes at therapeutic concentrations .

The compound's stability allows it to resist hydrolysis under acidic conditions typically found in the stomach, further enhancing its efficacy as a gastrointestinal agent.

Mechanism of Action

Rifaximin's mechanism of action centers on its ability to inhibit bacterial RNA synthesis by binding to the RNA polymerase enzyme. This binding prevents the translocation necessary for transcription, effectively halting bacterial growth . Additionally, rifaximin acts as an agonist for the pregnane X receptor, which plays a role in regulating inflammatory responses in the gut .

Key Mechanistic Insights

  • Target Organisms: Primarily effective against Escherichia coli and other enteric bacteria.
  • Absorption Characteristics: Low systemic absorption ensures localized action within the gut.
  • Clinical Efficacy: Demonstrated effectiveness in treating conditions such as small intestinal bacterial overgrowth (SIBO) and irritable bowel syndrome .
Physical and Chemical Properties Analysis

Rifaximin exhibits several notable physical and chemical properties:

These properties contribute to rifaximin's effectiveness as a targeted antibiotic with minimal systemic side effects.

Applications

Rifaximin has several significant applications in clinical practice:

  • Treatment of Gastrointestinal Infections: Effective against traveler's diarrhea caused by non-invasive strains of E. coli.
  • Management of Irritable Bowel Syndrome: Particularly useful for patients with diarrhea-predominant irritable bowel syndrome due to its ability to modulate gut flora and reduce symptoms .
  • Small Intestinal Bacterial Overgrowth: Widely used as a first-line treatment option due to its targeted action within the gut without significant systemic effects .
Mechanistic Insights into Rifaximin’s Biological Activity

Molecular Targets and Antibacterial Mechanisms

Inhibition of Bacterial RNA Polymerase via RpoB Subunit Binding

Rifaximin exerts its primary antibacterial effect by specifically targeting the β-subunit (RpoB) of bacterial DNA-dependent RNA polymerase (RNAP). Structural analyses using Thermus aquaticus core RNAP complexes reveal that rifaximin binds to a deep pocket within the RpoB subunit, located >12 Å away from the enzyme's active site within the DNA/RNA channel. This binding sterically obstructs the path of nascent RNA transcripts when they reach a critical length of 2-3 nucleotides, preventing further RNA elongation and thereby aborting transcription initiation [1] [4] [9]. The inhibitor-enzyme interaction occurs through high-affinity hydrogen bonding and hydrophobic interactions with specific residues in the RpoB binding pocket. Unlike rifampicin, rifaximin's modified structure enhances its affinity for RNAP while limiting systemic absorption due to low aqueous solubility [6]. Mutations in the rpoB gene—particularly within the rifampicin resistance-determining region (RRDR)—can induce conformational changes that reduce rifaximin binding, contributing to resistance in some bacterial strains [6] [9].

Table 1: Structural and Functional Characteristics of Rifaximin-RNA Polymerase Interaction

Target ComponentBinding Site LocationConsequence of BindingTranscript Length Blocked
RpoB β-subunitDNA/RNA channelSteric obstruction of RNA path2-3 nucleotides
Key residuesHydrophobic pocketPrevention of translocationEarly elongation phase
Binding affinityKd = 1.9 nMAborted transcription initiationN/A

Bactericidal vs. Bacteriostatic Activity Across Aerobic and Anaerobic Pathogens

Rifaximin demonstrates concentration-dependent antibacterial activity, exhibiting bactericidal effects against most Gram-positive and Gram-negative pathogens at elevated concentrations, while displaying bacteriostatic activity at lower therapeutic levels. This dual activity stems from its ability to irreversibly inhibit RNA synthesis, which is lethal when cellular concentrations sufficiently impede essential gene expression. Against aerobic bacteria like Escherichia coli and Shigella spp., rifaximin acts predominantly as a bactericidal agent, reducing viable bacterial counts by >3-log units within 12 hours at concentrations exceeding 32 μg/mL [1] [6]. For anaerobic pathogens such as Bacteroides fragilis and Clostridium difficile, it functions bacteriostatically by inhibiting vegetative cell proliferation without directly affecting spore germination [6]. The drug’s broad spectrum encompasses >90% of enteric pathogens, though its efficacy diminishes against Pseudomonas aeruginosa and other non-fermenting Gram-negative bacilli due to intrinsic efflux pump activity [6]. Importantly, bile acids in the intestinal lumen significantly enhance rifaximin’s membrane permeability and antibacterial potency, amplifying its activity at physiological concentrations [6].

Non-Antibacterial Mechanisms of Action

Modulation of Bacterial Virulence Factor Expression

Beyond direct bactericidal effects, rifaximin suppresses critical virulence factors in enteropathogens at subinhibitory concentrations (0.5–16 μg/mL). In diarrheagenic E. coli, rifaximin downregulates genes encoding heat-labile (LT) and heat-stable (ST) enterotoxins by >50%, impairing fluid secretion mechanisms without reducing bacterial viability [6] [8]. Similarly, it inhibits expression of Shigella sonnei invasion plasmid antigens (IpaA-D) by 40–70%, diminishing epithelial cell invasion capacity. Additional anti-virulence actions include:

  • Adhesin Suppression: Reduced expression of E. coli type 1 fimbriae and other adhesion molecules, lowering bacterial attachment to intestinal epithelial cells by 60–80% [6]
  • Toxin Modification: Altered structural conformation of Shiga toxins in enterohemorrhagic E. coli (EHEC), reducing ribosomal inactivation efficacy [6]
  • Quorum Sensing Interference: Disruption of Vibrio cholerae autoinducer-2 (AI-2) signaling, limiting biofilm formation [8]

These alterations collectively reduce pathogenicity without exerting selective pressure for outright resistance, distinguishing rifaximin from conventional antibiotics.

Table 2: Rifaximin-Mediated Virulence Factor Modulation in Key Pathogens

PathogenVirulence Factor TargetedReduction (%)Functional Consequence
Escherichia coliHeat-labile enterotoxin (LT)50–65%Impaired fluid secretion
Shigella sonneiInvasion plasmid antigens40–70%Reduced epithelial invasion
Enteroaggregative E. coliAggregative adherence fimbriae60–75%Diminished mucosal adherence
Vibrio choleraeAutoinducer-2 (AI-2)45–60%Disrupted biofilm formation

Anti-Inflammatory Effects via Pregnane X Receptor (PXR) Activation

Rifaximin functions as a potent gut-selective agonist for the human pregnane X receptor (PXR), a nuclear receptor regulating detoxification and anti-inflammatory pathways. Upon binding to the PXR ligand-binding domain (Ki = 55 nM), rifaximin induces conformational changes facilitating heterodimerization with retinoid X receptor (RXR) and subsequent binding to PXR response elements (PXREs) in target genes. This activation upregulates xenobiotic metabolism enzymes, including cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1), enhancing mucosal detoxification [2] [5] [6]. Crucially, PXR activation directly antagonizes nuclear factor kappa B (NF-κB) signaling:

  • Cytokine Suppression: Downregulation of TNF-α, IL-6, and IL-8 by 50–80% in inflamed colonic epithelia [5]
  • NF-κB Translocation Blockade: Inhibition of IκB kinase (IKK), preventing nuclear translocation of NF-κB p65 subunit [3] [6]
  • Receptor Cross-Talk: Competitive sequestration of steroid receptor coactivator-1 (SRC-1), limiting NF-κB coactivation [5]

In human colonic biopsies from ulcerative colitis patients, rifaximin (100 μg/mL) increased CYP3A4 and MDR1 expression 3.2-fold and 2.7-fold, respectively, while reducing TNF-α secretion by 68% [5]. These effects are human PXR-specific, as evidenced by their absence in Pxr-null mice and wild-type rodents [2].

Table 3: PXR-Dependent Anti-Inflammatory Mechanisms of Rifaximin

MechanismTarget Genes/ProteinsEffect SizeFunctional Outcome
PXR/RXR dimerizationCYP3A4, MDR12.7–3.2-fold inductionEnhanced xenobiotic detoxification
NF-κB p65 inhibitionTNF-α, IL-6, IL-850–80% reductionSuppressed proinflammatory cytokines
IκB stabilizationIKKβ, IκBαPhosphorylation ↓ 70%Blocked NF-κB nuclear translocation
SRC-1 sequestrationNF-κB coactivator complexBinding affinity ↑ 4-foldDisrupted inflammatory transcription

Prevention of Bacterial Translocation and Epithelial Adherence

Rifaximin mitigates bacterial translocation (BT)—the migration of viable pathogens across the intestinal mucosa—through multifaceted mechanisms. In rodent colitis models, rifaximin (30–50 mg/kg/day) reduced bacterial translocation to mesenteric lymph nodes by 60–85% and decreased endotoxin levels in portal circulation by 40–75% [3] [6]. This correlates with enhanced epithelial barrier integrity via:

  • Tight Junction Reinforcement: Upregulation of occludin and zona occludens-1 (ZO-1) expression, increasing transepithelial electrical resistance (TER) by 50–65% [6]
  • Mucus Layer Stabilization: Stimulation of goblet cell mucin-2 (MUC2) production, enhancing physical barrier function [8]
  • Immunomodulation of Lamina Propria: Suppression of mononuclear cell reactivity to translocated bacteria, reducing IFN-γ and IL-12 release by 70–90% [3] [8]

Furthermore, rifaximin diminishes bacterial adherence by altering epithelial surface charge and hydrophobicity, decreasing pathogen attachment by 1.5–2.0 log units in in vitro models [6]. In decompensated cirrhosis patients, rifaximin (550 mg bid) significantly reduced serum bacterial DNA—a BT biomarker—by 45% compared to placebo, independent of major microbiome compositional shifts [8]. This positions rifaximin as a gut barrier-stabilizing agent beyond its antibiotic properties.

Table 4: Effects of Rifaximin on Bacterial Translocation and Barrier Function

Process AffectedKey Parameters MeasuredMagnitude of EffectExperimental Model
Bacterial translocationCFU in mesenteric lymph nodes↓ 60–85%TNBS-induced murine colitis
Endotoxin reductionPortal LPS concentration↓ 40–75%DSS-induced murine colitis
Tight junction integrityOccludin/ZO-1 expression; TER↑ 50–65%Caco-2 monolayers
Mucosal immunityLamina propria IFN-γ/IL-12 production↓ 70–90%Human colonic biopsies
Epithelial adherencePathogen attachment to epithelia↓ 1.5–2.0 log unitsIn vitro adhesion assays

Properties

Product Name

Rifaximin

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

Molecular Formula

C43H51N3O11

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1

InChI Key

NZCRJKRKKOLAOJ-LGPAXTBISA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Solubility

7.38e-03 g/L

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.